molecular formula C17H16FNO6S2 B2755229 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1788561-01-2

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No.: B2755229
CAS No.: 1788561-01-2
M. Wt: 413.43
InChI Key: QECMBDQCULZYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C17H16FNO6S2 and its molecular weight is 413.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has shown that azetidinylquinolones, closely related to the chemical structure , exhibit significant antibacterial activity. The antibacterial mechanism of such compounds includes inhibiting critical bacterial enzymes or disrupting bacterial cell wall synthesis. For example, Frigola et al. (1995) studied azetidinylquinolones as antibacterial agents, highlighting their effectiveness against resistant bacterial strains due to their unique structural configuration, which plays a crucial role in their antibacterial potency (Frigola et al., 1995). Similarly, derivatives containing sulfone and azetidine moieties have demonstrated good antibacterial activities against specific pathogens, indicating their potential in addressing resistance issues in antibacterial therapy.

Enzyme Inhibition for Disease Treatment

Compounds with azetidine and sulfonamide groups have been explored for their enzyme inhibitory activities, which is crucial for the development of therapeutic agents against diseases like cancer and neurodegenerative disorders. Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, showcasing the importance of such compounds in designing inhibitors for enzymes relevant in diabetes and Alzheimer's disease (Abbasi et al., 2019).

Molecular Docking and Antitumor Activities

The study of molecular docking and structure-activity relationships (SAR) of compounds with the mentioned chemical structure is essential in the development of antitumor agents. Sulfonylguanidine derivatives, for instance, have been evaluated for their antiproliferative activity against malignant melanoma tumor cells, providing insights into designing more potent antitumor agents (Baladi et al., 2020). This research area is significant for developing new therapeutic strategies against cancer, leveraging the unique properties of azetidine-containing compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO6S2/c18-12-1-3-13(4-2-12)26(20,21)15-10-19(11-15)27(22,23)14-5-6-16-17(9-14)25-8-7-24-16/h1-6,9,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMBDQCULZYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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